2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one
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Overview
Description
2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one is a heterocyclic compound that features a pyran ring fused with an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one typically involves the reaction of azepane with a suitable pyranone precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where azepane is reacted with 5-hydroxy-4H-pyran-4-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyranone ring can be reduced to form a dihydropyran derivative.
Substitution: The azepane moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the azepane moiety under mild conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyranone compounds, and substituted azepane derivatives.
Scientific Research Applications
2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxyl group and the azepane moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar pyranone structure but differ in the presence of a quinolone ring.
1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes: These compounds contain a diazepane moiety similar to the azepane in 2-(azepan-1-ylmethyl)-5-hydroxy-4H-pyran-4-one.
Uniqueness
This compound is unique due to its combination of a pyranone ring with an azepane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-5-hydroxypyran-4-one |
InChI |
InChI=1S/C12H17NO3/c14-11-7-10(16-9-12(11)15)8-13-5-3-1-2-4-6-13/h7,9,15H,1-6,8H2 |
InChI Key |
LDPHQZFDFWJNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=O)C(=CO2)O |
Origin of Product |
United States |
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